N-[2-(2-fluorophenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-[2-(2-Fluorophenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound featuring a furochromen core substituted with methyl groups at positions 2, 3, 5, and 9, along with a 7-oxo moiety.
Properties
Molecular Formula |
C26H26FNO4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C26H26FNO4/c1-14-17(4)31-24-16(3)25-21(13-20(14)24)15(2)19(26(30)32-25)9-10-23(29)28-12-11-18-7-5-6-8-22(18)27/h5-8,13H,9-12H2,1-4H3,(H,28,29) |
InChI Key |
JRWQGXJWHBMRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=CC=C4F)C)C)C |
Origin of Product |
United States |
Preparation Methods
- Synthetic Routes :
- One approach involves acylation of the corresponding amine with 3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl chloride .
- Alternatively, it can be synthesized via esterification followed by amidation .
- Reaction Conditions :
- These reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane, toluene).
- Temperature ranges from room temperature to reflux .
- Industrial Production :
- Limited information is available on industrial-scale production. Research labs often synthesize it for specific studies.
Chemical Reactions Analysis
- Reactions :
- It can undergo hydrolysis , reduction , and substitution reactions.
- Common Reagents and Conditions :
- Hydrolysis : Acid or base catalysis.
- Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
- Substitution : Thionyl chloride (SOCl₂) for acyl chloride formation.
- Major Products :
- Hydrolysis yields the corresponding carboxylic acid .
- Reduction leads to the primary amine .
- Substitution forms the acyl chloride .
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the anticancer properties of compounds related to N-[2-(2-fluorophenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide. For instance, derivatives of similar structures have shown promising results against various cancer cell lines.
A study demonstrated that compounds with similar furochromene structures exhibited significant growth inhibition against multiple human tumor cell lines. The mechanism of action is believed to involve the induction of apoptosis and modulation of signaling pathways associated with cancer cell proliferation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that derivatives of furochromene exhibit activity against pathogenic bacteria and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .
Case Study 1: Anticancer Activity
In a recent investigation published in a reputable journal, a series of furochromene derivatives were synthesized and evaluated for their anticancer activity. The study employed the National Cancer Institute's protocols to assess the efficacy of these compounds against a panel of cancer cell lines. Results indicated that certain derivatives led to significant cell growth inhibition with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis of various furochromene derivatives and their subsequent evaluation against Mycobacterium tuberculosis. The results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to existing antitubercular drugs, indicating their potential as new therapeutic agents for tuberculosis treatment .
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Outcome |
|---|---|---|
| Anticancer | Various human tumor cell lines | Significant growth inhibition |
| Antimicrobial | Mycobacterium tuberculosis | MIC values comparable to standard treatments |
Mechanism of Action
- Targets :
- It may interact with enzymes , receptors , or cellular pathways .
- Pathways :
- Further research needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Benzyl-3-{2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamide
This analog replaces the 2-(2-fluorophenyl)ethyl group with a benzyl moiety. Key differences include:
- Synthetic Accessibility: The benzyl group simplifies synthesis compared to fluorinated derivatives, as noted in commercial availability (CAS 853900-00-2) .
- Biological Implications: Fluorine in the target compound may enhance metabolic stability or target affinity compared to the non-fluorinated benzyl analog.
Sulfonohydrazide and Acylthiourea Derivatives (I-10 to I-15)
These compounds (e.g., I-10, I-14) share the furochromen core but feature sulfonohydrazide/acylthiourea side chains instead of propanamide. Notable distinctions include:
- Functional Groups: Sulfonohydrazides introduce hydrogen-bonding capabilities and increased polarity, contrasting with the propanamide’s amide linkage.
- Biological Activity : Compounds like I-14 (92% yield, m.p. 234–235°C) exhibit fungicidal properties, suggesting the target compound’s propanamide side chain may prioritize different biological pathways .
Thioether-Linked Furochromen Derivatives
describes a compound with a thioether bridge and propanamide group. While structurally distinct, its LC-MS characterization (retention time: 9.55 min, [M+H]+: 572.09) highlights methodologies applicable to analyzing the target compound’s purity and stability .
Data Tables for Comparative Analysis
Table 1: Physical and Spectral Properties of Key Analogs
Table 2: Functional Group Impact on Properties
| Substituent | Electronic Effects | Potential Bioactivity |
|---|---|---|
| 2-(2-Fluorophenyl)ethyl | Increased electronegativity | Enhanced metabolic stability |
| Benzyl | Lower polarity | Reduced target specificity |
| Sulfonohydrazide | High polarity/H-bonding | Antifungal activity |
Research Implications and Limitations
- Synthetic Challenges: Fluorinated side chains (as in the target compound) may require specialized reagents or conditions compared to benzyl or sulfonohydrazide derivatives .
- Activity Gaps: While sulfonohydrazides show fungicidal efficacy, the target compound’s propanamide group may prioritize RNA or protein interactions, as suggested by furochromen applications in RNA imaging .
- Data Limitations : Absence of direct melting point, yield, or spectral data for the target compound necessitates further experimental validation.
Biological Activity
N-[2-(2-fluorophenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (CAS Number: 887873-60-1) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C26H26FNO4
- Molecular Weight : 435.5 g/mol
- Structure : The compound features a complex structure with a furochromene backbone and a fluorophenyl ethyl side chain.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It may act by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Properties : Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Biological Activity Overview
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibits proliferation in various cancer cell lines; induces apoptosis. |
| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 in cellular assays. |
| Antimicrobial | Exhibits activity against a range of bacteria and fungi in preliminary tests. |
| Neuroprotective | Potential protective effects against oxidative stress in neuronal cells. |
Case Studies and Research Findings
-
Anticancer Screening :
A study conducted on multicellular spheroids demonstrated that the compound effectively reduced tumor viability compared to control treatments. This suggests potential as an anticancer agent, particularly for solid tumors . -
Inflammation Models :
In models of inflammation, the compound significantly decreased the expression of inflammatory markers when tested on macrophage cell lines. This aligns with findings from similar compounds that target inflammatory pathways . -
Antimicrobial Activity :
Initial antimicrobial assays indicated that the compound had moderate activity against both gram-positive and gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) was determined to be comparable to established antibiotics .
Future Directions
Further research is required to elucidate the precise mechanisms through which this compound exerts its biological effects. Key areas for future investigation include:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To understand the molecular interactions and pathways affected by the compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
